![molecular formula C19H18Cl2N2O3 B2773704 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide CAS No. 1904413-09-7](/img/structure/B2773704.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic compound with potential applications in various scientific fields. This chemical compound has a unique molecular structure that may lend itself to interesting chemical reactions and useful biological activities.
Applications De Recherche Scientifique
Chemistry
Catalyst Development: : This compound could serve as a precursor or ligand in catalysis.
Synthesis of Derivatives:
Biology
Enzyme Inhibition Studies: : Potential use as an enzyme inhibitor in biochemical assays.
Cell Signaling Research: : Investigation of its effects on cell signaling pathways.
Medicine
Pharmacological Research: : Study of its potential therapeutic effects and pharmacokinetics.
Drug Development: : Potential for development into a pharmaceutical agent targeting specific diseases.
Industry
Material Science: : Use in the synthesis of novel materials with unique properties.
Agricultural Chemistry:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide generally involves multiple steps:
Formation of the Benzo[f][1,4]oxazepin Core: : Starting with a chloro-substituted benzene derivative, a cyclization reaction is typically carried out to form the oxazepin ring structure.
Introduction of the 3-Oxo Group: : This step involves the incorporation of an oxo group into the benzo[f][1,4]oxazepin ring.
Attachment of the Ethyl Chain: : An alkylation reaction to attach the ethyl chain to the benzo[f][1,4]oxazepin ring.
Amide Formation: : The final step usually involves the reaction of the intermediate with 2-(2-chlorophenyl)acetyl chloride to form the amide linkage.
Industrial Production Methods
Industrial production of this compound might follow a similar synthetic route but would be optimized for scale. Steps could include:
Large-Scale Cyclization: : Utilizing reactors designed for efficient heat transfer and mixing.
Continuous Flow Processes: : For alkylation and amide formation steps to improve yield and reduce reaction times.
Purification Techniques: : Including crystallization, filtration, and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often requiring specific oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride could alter specific groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, bases or acids for facilitating substitution.
Major Products
Oxidation Products: : Introduction of oxygen-containing functional groups.
Reduction Products: : Simplified versions with fewer oxygen-containing groups.
Substitution Products: : Variants with different substituents on the benzene rings.
Mécanisme D'action
The exact mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects depends on its specific application. For example:
Enzyme Inhibition: : The compound may bind to the active site of an enzyme, inhibiting its activity.
Cell Signaling: : It could interact with specific receptors on cell surfaces, altering cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylacetamide: : Similar structure but lacks a chlorine atom on the phenyl ring.
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Lacks a chlorine atom on the benzo ring.
2-(2-chlorophenyl)-N-(2-ethylbenzo[f][1,4]oxazepin-3(5H)-yl)acetamide: : Chlorine atoms are positioned differently.
Unique Features
Chlorination Pattern: : Unique arrangement of chlorine atoms enhances its reactivity and binding potential.
3-Oxo Group: : Presence of the 3-oxo group in the oxazepin ring provides distinct chemical properties.
That’s a thorough rundown of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide. It's fascinating how such complex molecules are designed and utilized. Would you like to explore more about a specific aspect?
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-15-5-6-17-14(9-15)11-23(19(25)12-26-17)8-7-22-18(24)10-13-3-1-2-4-16(13)21/h1-6,9H,7-8,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLXUOMYJEUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2773621.png)

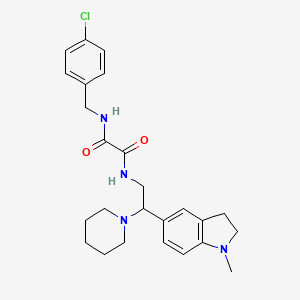
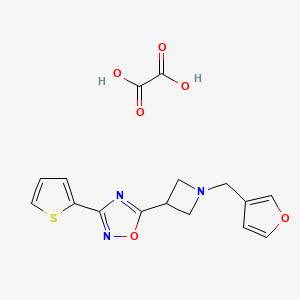
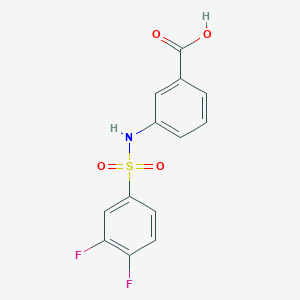
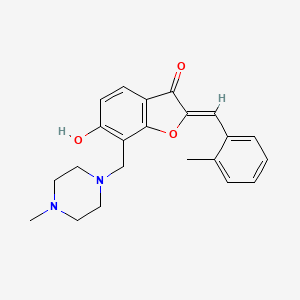
![3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2773630.png)
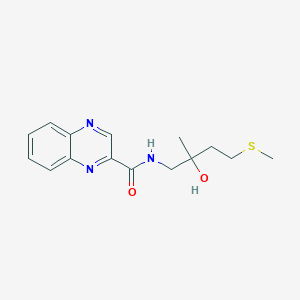
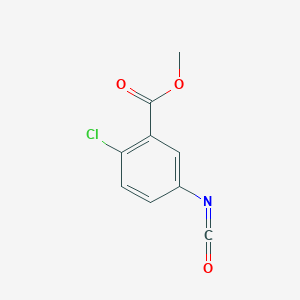
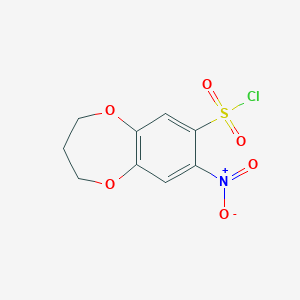
![{[3-(chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B2773639.png)
![4-(5-chloro-2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2773640.png)
![2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773641.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773642.png)
